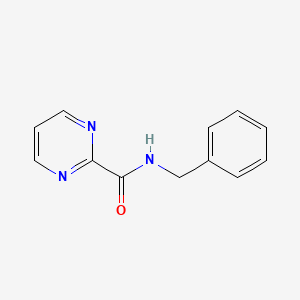

N-benzylpyrimidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-benzylpyrimidine-2-carboxamide” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

The molecular structure of “N-benzylpyrimidine-2-carboxamide” can be analyzed using various tools such as MolView and ChemSpider . These tools allow for the visualization and analysis of the molecular structure.Aplicaciones Científicas De Investigación

- N-benzylpyrimidine-2-carboxamide derivatives have been evaluated for their antimycobacterial properties. Among them, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide (compound 12) exhibited the highest activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 6.25 µg/mL. This compound also demonstrated efficacy against other mycobacterial strains .

- Notably, the shift of the chlorine substituent to position 3 on the pyrazine ring led to a decrease in antimycobacterial activity compared to the 5- or 6-position isomers .

- Compound 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide (compound 2) displayed potent antifungal activity against Trichophyton mentagrophytes, with a MIC of 15.62 µmol/L. However, none of the studied compounds showed activity against bacterial strains .

- Some N-benzylpyrimidine-2-carboxamides exhibited moderate or weak photosynthesis-inhibiting activity in spinach chloroplasts (Spinacia oleracea). For instance, 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide (compound 9) and 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide (compound 11) demonstrated activity with IC50 values of 7.4 µmol/L and 13.4 µmol/L, respectively .

Antimycobacterial Activity

Antifungal Activity

Photosynthesis Inhibition

Mecanismo De Acción

Target of Action

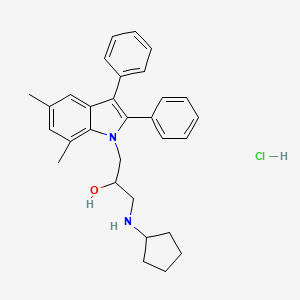

Similar compounds such as indole-2-carboxamides have been found to target the mycobacterial membrane protein large 3 transporter (mmpl3) . The role of MmpL3 is crucial in the survival and virulence of mycobacteria, making it a potential target for antitubercular agents .

Mode of Action

For instance, carbamazepine, a carboxamide derivative, inhibits sodium channel firing, treating seizure activity .

Biochemical Pathways

For instance, carbamazepine, a carboxamide derivative, is known to inhibit seizures and afterdischarges generated in the limbic system .

Pharmacokinetics

Pharmacokinetic-pharmacodynamic (pk-pd) modeling has been widely used to improve understanding of the in vivo behavior of complex delivery systems .

Result of Action

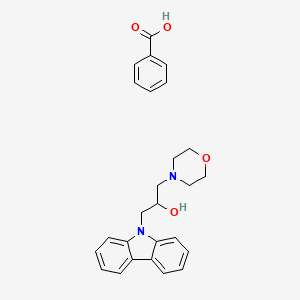

Similar compounds such as n-methyl-2-pyridone-5-carboxamide have shown potent anti-fibrotic and anti-inflammatory activity in a fibrotic kidney model .

Propiedades

IUPAC Name |

N-benzylpyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-12(11-13-7-4-8-14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNDTSBCBFRRRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzylpyrimidine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[3-(4-ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl}ethan-1-one dihydrochloride](/img/structure/B6486466.png)

![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[2-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride](/img/structure/B6486471.png)

![N-[(furan-2-yl)methyl]-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine](/img/structure/B6486477.png)

![ethyl 4-(3,4-dimethylphenyl)-2-[3-(4-methylpiperazin-1-yl)propanamido]thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6486480.png)

![ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate; oxalic acid](/img/structure/B6486486.png)

![1,4-dimethyl 2-[2-(azepan-1-yl)acetamido]benzene-1,4-dicarboxylate; oxalic acid](/img/structure/B6486492.png)

![1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-amine; 2-(adamantan-1-yl)propanedioic acid](/img/structure/B6486500.png)

![1-[2-(4-chlorophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6486507.png)

![N-(4-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B6486534.png)

![ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride](/img/structure/B6486554.png)

![(5Z)-5-(hydroxyimino)-7-[(piperidin-1-yl)methyl]-5,8-dihydroquinolin-8-one dihydrochloride](/img/structure/B6486561.png)

![N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide](/img/structure/B6486564.png)